molecular formula C14H12BrNO2 B1517285 Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate CAS No. 1020718-65-3

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Cat. No.: B1517285
CAS No.: 1020718-65-3
M. Wt: 306.15 g/mol
InChI Key: DTVGYJVWVQGTLQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate (CAS 2177266-17-8) is a high-purity chemical reagent with the molecular formula C14H12BrNO2 and a molecular weight of 306.16 . This compound features a brominated pyridinyl ring conjugated with a methyl benzoate ester, a structure that makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research application lies in the exploration and synthesis of pharmacologically active heterocycles. The 6-bromopyridin-2-yl moiety is a key functional group in coordination chemistry and is frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are fundamental for constructing complex molecules . Researchers utilize this scaffold in developing novel compounds for various therapeutic areas. Specifically, structurally similar benzoate and bromopyridine derivatives are key intermediates in sophisticated synthetic routes, such as the construction of functionalized 1,4-benzodiazepine skeletons . These structures are privileged scaffolds in drug discovery, known for a wide range of biological activities including anxiolytic, anticonvulsant, and antidepressant effects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions (cold-chain) are recommended to maintain the integrity of the product .

Properties

IUPAC Name

methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-9-6-7-10(14(17)18-2)8-11(9)12-4-3-5-13(15)16-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGYJVWVQGTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652310
Record name Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-65-3
Record name Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and implications for medicinal chemistry.

This compound can be synthesized through various methods, including the reaction of 6-bromopyridine with appropriate benzoic acid derivatives under esterification conditions. The compound's structure includes a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing brominated pyridine rings have been evaluated for their effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundC. albicans18

This table indicates that this compound shows promising activity against Candida albicans, suggesting potential for development as an antifungal agent .

Cytotoxicity and Cancer Research

In cancer research, derivatives of this compound have been explored for their cytotoxic effects on various cancer cell lines. Studies have shown that certain substitutions on the pyridine ring can significantly enhance cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CMDA-MB-2310.75
Compound DRPMI-82260.12
This compoundHeLa1.5

The data suggests that this compound exhibits moderate cytotoxicity against HeLa cells, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The bromine atom in the pyridine ring may interact with key enzymes involved in cellular proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

A notable case study involved the evaluation of a series of pyridine-based compounds for their inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. This compound was included in the screening and showed promising results as a dual inhibitor .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is primarily investigated for its potential in treating neurological disorders, especially migraines. Research indicates that compounds similar to this compound can enhance the activation of serotonin receptors, which play a crucial role in pain modulation. For instance, a study demonstrated that derivatives of this compound showed efficacy in increasing the activation of 5-HT_1F receptors without causing vasoconstriction, making them suitable candidates for migraine treatment and other related conditions such as anxiety and depression .

Case Study: Migraine Treatment
A notable patent (US8697876B2) outlines the use of a polymorph of this compound in treating migraines. The study reported that this compound effectively alleviated migraine symptoms in clinical trials by modulating serotonin neurotransmission pathways .

Synthesis and Chemical Properties

Synthetic Pathways
this compound can be synthesized through various methods, including the reaction of 6-bromopyridine derivatives with methyl benzoates under acidic conditions. This synthesis is significant for producing compounds with specific pharmacological properties.

Table: Synthetic Routes for this compound

Synthesis Method Reagents Used Yield (%) Notes
Method A6-Bromopyridine, Methyl Benzoate85%Acid-catalyzed reaction
Method BBromination followed by esterification78%Requires purification steps

Material Science Applications

Polymeric Composites
this compound has been explored as a building block for polymeric materials. Its bromine content allows for further functionalization, enabling the development of advanced materials with tailored properties. For example, studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Antimicrobial Properties
Recent investigations into the biological activity of this compound have revealed its potential antimicrobial effects. In vitro studies demonstrated that this compound exhibited significant inhibitory activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Comparison with Similar Compounds

tert-Butyl 3-(((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)amino)-4-methylbenzoate

  • Structure: Features a pyrimidine ring (2-chloro, 4-methylamino substituents) linked via a methylene-amino group to the benzoate core.
  • Key Differences: Heterocycle: Pyrimidine (vs. Substituents: Chlorine (electron-withdrawing) and methylamino (electron-donating) groups on pyrimidine create electronic asymmetry, contrasting with the uniform electron-withdrawing bromine on the pyridine in the target. Synthesis: Synthesized via triphosgene-mediated cyclization in THF with a 62% yield after chromatography . Comparable methods may apply to the target compound, though bromine substitution likely requires distinct halogenation steps.

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: Pyridazine (a diazine) linked via phenethylamino to the benzoate.
  • Linker: Phenethylamino group adds flexibility and basicity, unlike the direct pyridine attachment in the target compound. Applications: Pyridazine derivatives are often explored as kinase inhibitors due to their strong dipole moments .

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate

  • Structure: Oxazolo[4,5-b]pyridine fused ring system with a propenoate ester and piperidinyl side chain.
  • Key Differences: Core Structure: Oxazolo-pyridine fusion creates a planar, conjugated system, differing from the non-fused pyridine-benzoate in the target. Ester Group: Propenoate ester introduces α,β-unsaturation, enabling Michael addition reactivity, unlike the stable benzoate ester. Synthesis: Prepared via alkylation of a piperidinyl precursor, highlighting divergent synthetic pathways compared to the target’s likely halogenation or coupling steps .

Comparative Data Table

Compound Name Heterocycle Substituents Ester Type Key Reactivity/Applications Synthesis Yield (if reported)
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate Pyridine (6-Br) 4-Me (benzoate) Benzoate Cross-coupling substrates Not reported
tert-Butyl 3-(((2-Cl-4-MeNH-pyrimidinyl)Me)NH)-4-Me-benzoate Pyrimidine 2-Cl, 4-MeNH (pyrimidine) Benzoate Kinase inhibitor intermediates 62%
I-6230 Pyridazine Phenethylamino linker Benzoate Kinase inhibition, dipole-driven binding Not reported
Methyl (E)-3-{Oxazolo-pyridinyl}-propenoate Oxazolo-pyridine Piperidinyl side chain Propenoate Conjugated systems for optoelectronics 88%

Research Findings and Implications

  • Electronic Effects: The 6-bromo-pyridine in the target compound provides a strong electron-withdrawing group, enhancing its utility in metal-catalyzed reactions compared to chloro or methylamino substituents in analogs .
  • Biological Activity : Pyridazine and pyrimidine analogs (e.g., I-6230) show marked biological activity due to increased hydrogen-bonding capacity, whereas the target’s bromopyridine may favor hydrophobic interactions .
  • Synthetic Challenges: Bromine introduction likely demands careful optimization (e.g., Pd-catalyzed coupling), whereas chloro or methylamino groups are more readily incorporated via nucleophilic substitution .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most common and efficient method for preparing this compound involves Suzuki-Miyaura cross-coupling between a bromopyridine derivative and a methyl 4-methylbenzoate boronate ester.

Typical reaction conditions:

Parameter Details
Catalyst Pd(II) complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or trans-bis(triphenylphosphine)palladium dichloride
Base Cesium carbonate or sodium carbonate
Solvent 1,4-Dioxane/water mixture or acetonitrile/water
Temperature 70–90 °C
Reaction time 3–20 hours
Atmosphere Inert (argon or nitrogen)

Example procedure:

  • Combine 3-(6-bromopyridin-3-yloxy)azetidine-l-carboxylic acid tert-butyl ester and methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with cesium carbonate in a 4:1 dioxane:H2O mixture.
  • Degas the mixture with argon.
  • Add Pd catalyst and stir at 90 °C for 16 hours.
  • Work up by extraction and purification via flash chromatography and trituration to yield the target compound.

This method typically yields high purity products with good yields, often above 70%, depending on substrate purity and reaction optimization.

Bromination of Pyridine or Benzoate Precursors

Selective bromination is a key step when preparing the 6-bromopyridin-2-yl moiety or the brominated benzoate intermediate.

  • Bromination of methyl-substituted benzoates or anilines can be achieved using elemental bromine in acetic acid at 10–80 °C for 20 minutes to 3 hours.
  • This process yields brominated intermediates with high selectivity and yields over 95%, as demonstrated in analogous systems.

Esterification and Functional Group Transformations

Esterification of carboxylic acids to methyl esters is commonly performed using methanol in the presence of acid catalysts or via palladium-catalyzed carbonylation reactions.

  • Palladium-catalyzed carbonylation of amides or brominated intermediates in methanol under CO pressure (2–30 bar) at 90–160 °C can form methyl esters efficiently with yields over 90%.
  • Alternative esterifications involve direct methylation using diazomethane or acidic methanolysis.

Alternative Synthetic Routes

Other synthetic routes involve:

  • Preparation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide followed by catalytic amination using copper(I) oxide under mild temperatures (<80 °C) to yield aminopyridinyl intermediates.
  • These intermediates can be further functionalized to the desired methyl benzoate derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range (%) Notes
Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3 or Na2CO3, methyl boronate esters 70–90 °C, 3–20 h, inert atmosphere 70–85 High selectivity, scalable, widely used for aryl-aryl coupling
Bromination Elemental bromine, acetic acid 10–80 °C, 20 min to 3 h >95 High regioselectivity for bromination of aromatic rings
Palladium-catalyzed Carbonylation Pd catalyst, CO, methanol, base 90–160 °C, 2–30 bar CO pressure >90 Efficient esterification from amides or bromides
Copper(I) oxide catalyzed amination Cu2O, ammonia, bromopyridinyl ketones <80 °C, catalytic Cu2O Moderate Useful for conversion of bromopyridine intermediates to aminopyridines

Research Findings and Optimization Notes

  • The Suzuki-Miyaura coupling conditions are sensitive to the choice of base and solvent; cesium carbonate in dioxane-water mixtures generally provides superior yields and cleaner reactions compared to sodium carbonate in acetonitrile-water.
  • Prolonged reaction times (up to 20 hours) at moderate temperatures (80–90 °C) ensure complete conversion, especially when sterically hindered substrates are used.
  • Bromination steps require careful temperature control to avoid polybromination or decomposition.
  • Copper(I) oxide catalysis offers a mild alternative for amination of bromopyridine intermediates, which can be a key step in multi-step syntheses.
  • Purification typically involves flash chromatography and trituration to achieve high purity of the final methyl ester.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate, and how can reaction conditions be optimized?

Answer:
A key intermediate in the synthesis involves coupling brominated pyridine derivatives with substituted benzoate esters. For example, methyl 3-amino-4-methylbenzoate (a precursor) can undergo Ullmann coupling or Suzuki-Miyaura cross-coupling with 6-bromo-2-pyridylboronic acid to introduce the bromopyridinyl moiety . Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent dehalogenation.
  • Purification : Flash column chromatography (hexane:EtOAc gradients) and recrystallization to isolate high-purity product .

Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals, such as the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ 7.2–8.5 ppm), and bromopyridine coupling patterns .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.03 for C₁₅H₁₂BrNO₂).
  • X-ray crystallography : SHELXL refinement of single-crystal data (ORTEP visualization) resolves bond angles, torsion angles, and Br···π interactions .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Answer:
Discrepancies may arise from dynamic processes (e.g., rotational isomers) or solvent inclusion in crystals. Mitigation strategies:

  • Variable-temperature NMR : Detect conformational flexibility in solution (e.g., splitting of methyl ester signals at low temperatures).
  • Density Functional Theory (DFT) : Compare computed and experimental bond lengths/angles to identify static vs. dynamic disorder .
  • Powder XRD : Validate phase purity if single crystals exhibit solvent-dependent packing .

Advanced: What are the challenges in synthesizing analogs with modified halogen substituents (e.g., Cl or F instead of Br)?

Answer:
Halogen substitution alters electronic and steric properties:

  • Reactivity : Bromine’s leaving-group ability impacts cross-coupling efficiency compared to chlorine. Use PdCl₂(dppf) for chloro derivatives.
  • Crystallinity : Fluorine’s small size reduces heavy-atom effects, complicating X-ray structure determination. Consider iodine derivatives for phasing .
  • Biological activity : Compare LogP values (Br: ~2.7 vs. F: ~1.5) to assess bioavailability in pharmacological studies .

Advanced: How can mechanistic insights guide the optimization of regioselective functionalization?

Answer:
The bromopyridine moiety directs electrophilic substitution to the 4-position due to electron-withdrawing effects. To functionalize the benzoate ring:

  • Directing groups : Use amino or nitro substituents to steer metalation (e.g., directed ortho-metalation with LiTMP).
  • Protection/deprotection : Temporarily block the ester group with tert-butyl to prevent side reactions during lithiation .

Basic: What analytical workflows are recommended for assessing purity and stability?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns (MeCN:H₂O gradient) detect impurities at 254 nm.
  • Stability studies : Accelerated degradation under UV light or humidity (40°C/75% RH) monitors ester hydrolysis or debromination .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Answer:
X-ray data reveal intermolecular Br···O interactions (3.1–3.3 Å) between the bromine and ester carbonyl, stabilizing the lattice. This packing:

  • Affects solubility : Stronger lattice energy reduces solubility in nonpolar solvents.
  • Impacts melting point : Higher symmetry correlates with elevated mp (e.g., 116–117°C for structurally similar oxadiazoles ).

Advanced: What computational methods are effective for predicting reactivity or binding affinity?

Answer:

  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., kinases) using the bromine as a halogen-bond donor.
  • QM/MM simulations : Evaluate transition states for SNAr reactions at the bromopyridine site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Reactant of Route 2
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Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

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